molecular formula C11H14BrClN2O3 B2754524 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide CAS No. 1424440-92-5

5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide

Cat. No.: B2754524
CAS No.: 1424440-92-5
M. Wt: 337.6
InChI Key: FYYJUYGOXIJOQY-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring.

    Amidation: Formation of the carboxamide group through the reaction of an appropriate acid chloride with a suitable amine.

    Alkylation: Attachment of the hydroxy and methoxypropyl groups via nucleophilic substitution reactions.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets the required specifications.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the methoxy group can be demethylated under specific conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products:

    Substitution Products: Various substituted pyridine derivatives.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Alcohols or amines.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and stability under different chemical conditions.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and functional groups allows it to form hydrogen bonds and van der Waals interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

    5-Bromo-2-chloropyridine: Lacks the carboxamide and hydroxy-methoxypropyl groups.

    2-Chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide: Lacks the bromine atom.

    N-(2-Hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide: Lacks both halogen atoms.

Uniqueness: The unique combination of bromine, chlorine, and the hydroxy-methoxypropyl group in 5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide provides distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds cannot fulfill.

This detailed overview highlights the significance of this compound in various scientific and industrial fields

Properties

IUPAC Name

5-bromo-2-chloro-N-(2-hydroxy-3-methoxypropyl)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2O3/c1-15(5-8(16)6-18-2)11(17)9-3-7(12)4-14-10(9)13/h3-4,8,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYJUYGOXIJOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC)O)C(=O)C1=C(N=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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